1-(4-(6-((4-甲基吡啶-2-基)氨基)吡啶嗪-3-基)哌嗪-1-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea and the crystal and molecular structures of the 2-aminothiazoles derived from 1 and the respective α-bromoketone via the Hantzsch reaction are described .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized. For instance, two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea and the crystal and molecular structures of two 2-aminothiazoles, derived from 1-(4-methylpyridin-2-yl)thiourea and α-bromoketones via Hantzsch reaction, are reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. Chloride ion of certain compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base by the conventional method .科学研究应用
合成与生物活性
抗病毒活性: 该化合物及其衍生物已被探索其抗病毒特性。例如,1-(3-氨基-6-甲基-4-吡啶-3-基-1H-吡唑并[3,4-b]吡啶-5-基)乙酮等衍生物已被合成并测试其细胞毒性、抗HSV1和抗HAV-MBB活性,在开发新型抗病毒剂方面显示出潜力 (Attaby 等,2006).
除草剂作用: 研究还深入探讨了吡啶嗪酮除草剂的作用模式,揭示了它们如何抑制植物中的希尔反应和光合作用,从而突出了该化合物在农业应用中的实用性 (Hilton 等,1969).
抗癌活性: 哌嗪衍生物通过有效的合成方法,在各种癌细胞系中显示出显着的抗癌活性,强调了与1-(4-(6-((4-甲基吡啶-2-基)氨基)吡啶嗪-3-基)哌嗪-1-基)乙酮相关的化合物在肿瘤学中的治疗相关性 (Kumar 等,2013).
抗菌和抗真菌活性: 含有咪唑并[1,2-B]吡啶嗪部分的哌嗪的磺酰胺和酰胺衍生物已被合成并评估了其对一系列细菌和真菌的抗菌功效,突出了该化合物在开发新型抗菌剂方面的潜力 (Bhatt 等,2016).
化学合成与表征
高效的合成方法: 研究报告了哌嗪-2,6-二酮及其衍生物的高效合成,说明了化学多功能性和生成结构多样的分子的潜力,以便进一步进行生物学评估 (Hannachi 等,2004).
具有预期生物活性的新型衍生物: 创新的方法导致了新型吲哚基吡啶嗪酮衍生物的合成,旨在探索它们的生物活性和拓展吡啶嗪酮相关化合物的化学空间以用于治疗用途 (Abubshait,2007).
作用机制
While the specific mechanism of action for “1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone” is not available, similar compounds have shown promising results in various fields. For instance, several substituted 2-aminothiazole derivatives exhibited antimycobacterial activity against Mycobacterium tuberculosis, H 37 Rv, with minimum inhibitory concentration (MIC) values of 6.25–12.50 μM .
属性
IUPAC Name |
1-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-12-5-6-17-15(11-12)18-14-3-4-16(20-19-14)22-9-7-21(8-10-22)13(2)23/h3-6,11H,7-10H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIKUEWRLLZRSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。